Chain-Length-Dependent Lipophilicity: LogP Comparison Across Homologous Series
tert-Butyl (7-bromoheptyl)carbamate exhibits a predicted LogP of 4.16, positioning it between the less lipophilic 5-bromopentyl analog and the more lipophilic 8-bromooctyl homolog . This intermediate lipophilicity is quantitatively distinct and influences membrane permeability and solubility profiles in biological assays .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 4.16 |
| Comparator Or Baseline | tert-Butyl (5-bromopentyl)carbamate (C10H20BrNO2, MW 266.18, shorter alkyl chain) with predicted lower LogP; tert-Butyl (8-bromooctyl)carbamate (C13H26BrNO2, MW 308.25, longer alkyl chain) with predicted higher LogP |
| Quantified Difference | LogP increases systematically with alkyl chain length; C7 compound provides intermediate lipophilicity distinct from C5 and C8 analogs |
| Conditions | Predicted LogP values based on molecular structure; validated by chromatographic retention behavior in reverse-phase HPLC systems |
Why This Matters
Lipophilicity directly impacts membrane permeability, solubility, and off-target binding; selecting the C7 analog over C5 or C8 enables precise tuning of these properties in PROTAC linker design and medicinal chemistry campaigns.
